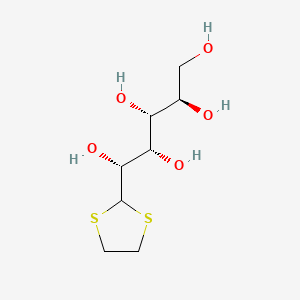

D-Glucose ethylenedithioacetal

Descripción

Significance of Dithioacetals in Carbohydrate Protection and Transformation

The protection of functional groups is a fundamental strategy in multi-step organic synthesis, and this is especially critical in carbohydrate chemistry due to the presence of multiple hydroxyl groups with similar reactivity. wiley-vch.deresearchgate.net Dithioacetals, including D-Glucose ethylenedithioacetal, serve as robust protecting groups for the carbonyl functionality of reducing sugars. smolecule.comresearchgate.net

The primary significance of dithioacetal protection lies in its stability under a variety of reaction conditions, particularly those that are acidic or basic, where other protecting groups might be labile. researchgate.net This stability allows for selective chemical modifications, such as acetylation, methylation, or silylation, to be performed on the hydroxyl groups at other positions of the sugar molecule. smolecule.comwiley-vch.de The dithioacetal group effectively masks the reactive aldehyde, preventing unwanted side reactions and enabling the synthesis of complex and specifically functionalized carbohydrate derivatives. smolecule.com Furthermore, the sulfur atoms in the dithiolane ring can influence the reactivity of adjacent centers, a feature that can be exploited in advanced synthetic strategies. researchgate.net

The table below summarizes the key properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₁₆O₅S₂ |

| Molecular Weight | 256.34 g/mol |

| Appearance | Solid |

| CAS Number | 3650-65-5 |

| Melting Point | 144-149 °C |

| Optical Activity [α]20/D | -18.47 (c = 10% in DMSO) |

The data in this table has been compiled from multiple sources. smolecule.comsigmaaldrich.com

Evolution of Research on this compound: A Historical and Modern Perspective

The use of dithioacetals as protecting groups for sugars emerged in the mid-20th century as a reliable method to stabilize these otherwise reactive molecules. smolecule.com The first synthesis of this compound, also referred to as GATA, was reported in 1935 by Fischer and Dreo. glycodepot.com Early applications focused on leveraging the stability of the dithioacetal group to perform regioselective reactions on the sugar's hydroxyl groups, a significant advancement in the stereochemical control of carbohydrate synthesis. smolecule.com For instance, it was employed in the synthesis of lactose (B1674315) derivatives by protecting the anomeric hydroxyl group during condensation reactions. smolecule.com

Historically, the deprotection of dithioacetals often required harsh conditions, including the use of toxic heavy metals like mercury salts, which limited their application. sci-hub.seresearchgate.net This challenge spurred the evolution of research towards milder and more selective deprotection methods. Over the years, a plethora of protocols have been developed, broadly categorized into metal-mediated coordination, oxidation, and alkylation strategies. sci-hub.se

Modern research continues this trajectory, focusing on the development of even more efficient and environmentally benign deprotection techniques. Recent advancements include the use of reagents like bis(trifluoroacetoxy)iodobenzene and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which offers high chemoselectivity. sci-hub.se Furthermore, innovative approaches such as electrochemically assisted deprotection under neutral conditions are being explored, promising a greener alternative to traditional chemical methods. rsc.org The development of metal-free deprotection processes, for example, using a trimethylsilyl (B98337) chloride (TMSCl) and sodium iodide (NaI) association, also represents a significant step forward. chemrxiv.org

The following table presents a comparison of historical and modern deprotection methods for dithioacetals.

| Method Type | Historical Reagents | Modern Reagents/Methods | Key Advantages of Modern Methods |

| Metal-Mediated | HgCl₂, AgNO₃ | Clayfen (Iron(III) nitrate (B79036) on clay) | Reduced toxicity, milder conditions |

| Oxidative | Periodic acid | Bis(trifluoroacetoxy)iodobenzene, DDQ, H₂O₂-NaI/VO(acac)₂ | High chemoselectivity, mild conditions |

| Electrochemical | Not prevalent | Anodic oxidation | Neutral conditions, environmentally friendly |

| Metal-Free | Not prevalent | TMSCl/NaI | Avoids heavy metal waste |

This table synthesizes information from various sources on deprotection methodologies. sci-hub.sersc.orgchemrxiv.orgresearchgate.net

Articulating Key Research Questions and Future Trajectories for this compound Studies

The ongoing research and future directions for studies involving this compound are centered on enhancing synthetic efficiency, expanding its applications, and integrating it with cutting-edge technologies.

A primary research question revolves around the development of even more sophisticated and orthogonal protecting group strategies. researchgate.netmdpi.com While dithioacetals are robust, their removal can sometimes be challenging in the presence of other sensitive functionalities. sci-hub.se Future research will likely focus on fine-tuning deprotection methods to achieve perfect selectivity, minimizing the need for multi-step protection-deprotection sequences. numberanalytics.com

Another significant trajectory is the use of this compound as a chiral precursor in the total synthesis of complex natural products. nih.govrsc.orgrsc.orgresearchgate.net Its well-defined stereochemistry makes it an attractive starting material for building intricate molecular architectures. Research in this area will likely explore novel synthetic routes that leverage the unique reactivity of the dithioacetal and the inherent chirality of the glucose backbone to access new classes of bioactive molecules.

The integration of chemoenzymatic synthesis represents a promising future direction. smolecule.comcsic.esmdpi.comnih.gov Combining the selectivity of enzymatic transformations with the versatility of chemical methods, including the use of protected intermediates like this compound, could lead to more efficient and sustainable routes for synthesizing complex carbohydrates and glycoconjugates. mdpi.com For example, glycosyltransferases have shown the ability to work with synthetic carbohydrate thiol acceptors, opening avenues for enzymatic formation of sulfur-linked oligosaccharides. smolecule.com

Finally, there is growing interest in exploring the potential applications of this compound and its derivatives in medicinal chemistry and materials science. glycodepot.comopenaccessjournals.com While its primary role has been as a synthetic intermediate, its unique structure may impart interesting biological or material properties that are yet to be fully explored. Future studies may investigate its role as a scaffold for drug discovery or in the development of novel biomaterials. glycodepot.comfrontiersin.org

Structure

3D Structure

Propiedades

IUPAC Name |

(1R,2S,3R,4R)-1-(1,3-dithiolan-2-yl)pentane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O5S2/c9-3-4(10)5(11)6(12)7(13)8-14-1-2-15-8/h4-13H,1-3H2/t4-,5-,6+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVIILREBFKRIA-MVIOUDGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC(S1)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401250945 | |

| Record name | D-Glucose, cyclic 1,2-ethanediyl dithioacetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401250945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3650-65-5 | |

| Record name | D-Glucose, cyclic 1,2-ethanediyl dithioacetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3650-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucose cyclic ethylene dithioacetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003650655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucose, cyclic 1,2-ethanediyl dithioacetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401250945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glucose cyclic ethylene dithioacetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-GLUCOSE CYCLIC ETHYLENE DITHIOACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EB466KY92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategic Derivatization of D Glucose Ethylenedithioacetal

Chemo-Selective Synthesis of D-Glucose Ethylenedithioacetal from D-Glucose Precursors

The synthesis of this compound from D-glucose is a well-established process in carbohydrate chemistry. The reaction proceeds via an acid-catalyzed mechanism, which involves the nucleophilic attack of the sulfur atoms from ethanedithiol on the activated carbonyl carbon of the glucose molecule. smolecule.com This process begins with the protonation of the aldehyde oxygen by an acid catalyst, which makes the carbonyl carbon more electrophilic. smolecule.com Subsequently, the first ethanedithiol molecule attacks, forming a hemithioacetal intermediate. smolecule.com A second intramolecular attack by the other sulfur atom then forms the stable cyclic dithioacetal. smolecule.com

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis. Key parameters that are often adjusted include temperature, catalyst concentration, and reaction time. smolecule.com Studies have shown that a reaction temperature of 60°C strikes a good balance between the reaction rate and the stability of the product. smolecule.com Lower temperatures can lead to incomplete reactions, while higher temperatures may cause the product to decompose or result in unwanted side reactions. smolecule.com

Interactive Table: Optimization of Reaction Conditions for this compound Formation

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 60°C | 86-90 |

| Catalyst (TMSOTf) | 1.1 equivalents | 88 |

| Solvent | Dichloromethane | 86-90 |

Data derived from optimization studies. Yields are approximate and can vary based on specific experimental conditions.

Purification of the final product is typically achieved through column chromatography using silica (B1680970) gel. smolecule.com A gradient elution with a mixture of petroleum ether and ethyl acetate (B1210297) is effective for separating the desired product from any remaining starting materials or byproducts. smolecule.com

Recent advancements have focused on the use of various catalysts to improve the efficiency and selectivity of the synthesis. Lewis acids are commonly employed to facilitate the formation of the dithioacetal. For instance, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has been used effectively as a catalyst in this reaction. researchgate.net

In a broader context of carbohydrate chemistry, chiral phosphoric acids (CPAs) have been utilized to direct regioselective acetalization of diols in monosaccharides. nih.govchemrxiv.org These catalysts can achieve high regioselectivity, which is particularly important when specific hydroxyl groups are targeted for protection. nih.govchemrxiv.org While not exclusively documented for this compound synthesis, these catalyst systems highlight a promising area for future research to achieve even greater control over the synthesis process.

Advanced Derivatization Strategies for this compound

The primary hydroxyl groups in carbohydrates are generally less sterically hindered than the secondary ones, which allows for their regioselective protection using bulky protecting groups like trityl or silyl (B83357) ethers. rsc.org

The selective functionalization of the hydroxyl groups of this compound is a key strategy in the synthesis of complex carbohydrates. ntnu.no The different reactivity of the primary and secondary hydroxyl groups allows for regioselective reactions. For example, the primary hydroxyl group at the C6 position is more accessible and can be selectively protected. rsc.org This allows for subsequent reactions to be directed to the secondary hydroxyl groups at the C2, C3, and C4 positions. Catalyst-controlled regioselective acylation and other modifications have been developed to functionalize specific hydroxyl groups, even those that are inherently less reactive. kyoto-u.ac.jp

Isotopically labeled compounds are invaluable tools for studying reaction mechanisms and metabolic pathways. isotope.com The synthesis of isotopically labeled this compound can be achieved by using a labeled precursor, such as ¹³C-labeled D-glucose. isotope.comnih.gov For instance, D-glucose-3-¹⁴C has been synthesized through a series of reactions starting from D-glyceraldehyde and a labeled cyanide. nih.gov This labeled glucose can then be converted to its ethylenedithioacetal derivative.

The resulting isotopically labeled this compound can be used in various studies, including the analysis of carbohydrate metabolism using techniques like gas chromatography-mass spectrometry (GC/MS). researchgate.net The fragmentation patterns of the labeled molecules in the mass spectrometer provide information about the position of the isotopic label and can be used to trace the metabolic fate of the glucose molecule. researchgate.net

Principles of Green Chemistry in this compound Synthesis

The evolution of synthetic chemistry in the 21st century is intrinsically linked to the principles of "green chemistry," a framework designed to minimize the environmental impact of chemical processes. carloerbareagents.comnih.gov Developed by Paul Anastas and John Warner, these principles advocate for the design of products and processes that reduce or eliminate the use and generation of hazardous substances. carloerbareagents.comresearchgate.net In the context of synthesizing this compound, a crucial protecting group strategy for the anomeric carbon of glucose, applying green chemistry principles is paramount. This involves a holistic approach, considering the sustainability of starting materials, the environmental profile of solvents and reagents, the energy efficiency of the reaction, and the minimization of waste. carloerbareagents.comacs.org The goal is to develop synthetic routes that are not only efficient in yield but also environmentally benign and economically viable.

Implementation of Sustainable Solvents and Reagents

Bio-based solvents, derived from renewable resources like carbohydrates, are gaining prominence. researchgate.net Cyrene (dihydrolevoglucosenone), for instance, is a dipolar aprotic solvent derived from cellulose (B213188) that serves as a safer alternative to solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF). mdpi.com Its properties, such as a high boiling point and miscibility with water, make it a candidate for various organic transformations. mdpi.com Other green solvents include 2-Methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), which offer advantages like greater stability and lower peroxide formation compared to other ethers. carloerbareagents.com Water itself is an ideal green solvent, although its use can be limited by the solubility of nonpolar reactants.

Beyond solvents, the choice of reagents is equally important. The classic synthesis of this compound involves the reaction of D-glucose with 1,2-ethanedithiol, typically catalyzed by a strong, corrosive mineral acid like hydrochloric acid. Green approaches focus on replacing such stoichiometric reagents with catalytic alternatives. researchgate.net The use of solid acid catalysts, for example, can simplify the process by allowing for easy separation and potential reuse, thereby reducing waste. An even more advanced green strategy involves the use of enzymes. Biocatalysis, often occurring in water at ambient temperature and pressure, can offer remarkable specificity, potentially eliminating the need for protecting groups in more complex syntheses and significantly reducing hazardous waste. acs.org

| Solvent Type | Example | Source | Key Green Advantages |

|---|---|---|---|

| Traditional | Dimethylformamide (DMF) | Petroleum-based | N/A (Often toxic, high environmental impact) |

| Traditional | N-Methyl-2-pyrrolidone (NMP) | Petroleum-based | N/A (Reproductive toxicity concerns) |

| Green Alternative | Water (H₂O) | Natural | Non-toxic, abundant, safe. carloerbareagents.com |

| Green Alternative | Ethanol (C₂H₅OH) | Bio-based (Fermentation) | Biodegradable, low toxicity. carloerbareagents.com |

| Green Alternative | Cyrene (C₆H₈O₃) | Bio-based (from Cellulose) | Biodegradable, non-toxic, non-mutagenic. mdpi.com |

| Green Alternative | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based | Higher boiling point and lower water miscibility than THF. carloerbareagents.com |

Atom-Economical Approaches and Waste Minimization in Synthetic Pathways

Atom economy, a concept developed by Barry Trost, is a cornerstone of green chemistry that measures the efficiency of a chemical reaction by calculating how much of the reactants' mass is incorporated into the final desired product. acs.orgchemrxiv.org It provides a clear metric for assessing the waste generated by a synthesis; a higher atom economy signifies less waste and a more sustainable process. docbrown.info The percentage atom economy is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, multiplied by 100. acs.orgscranton.edu

The standard synthesis of this compound is a condensation reaction between D-glucose and 1,2-ethanedithiol. This reaction is inherently quite efficient from an atom economy perspective, as the only theoretical byproduct is water.

Reaction: C₆H₁₂O₆ (D-glucose) + C₂H₆S₂ (1,2-ethanedithiol) → C₈H₁₆O₅S₂ (this compound) + H₂O

The calculation below demonstrates the high atom economy of this pathway.

| Atom Economy Calculation for this compound Synthesis | |

|---|---|

| Reactant 1: D-Glucose (C₆H₁₂O₆) | Molecular Weight: 180.16 g/mol wikipedia.org |

| Reactant 2: 1,2-Ethanedithiol (C₂H₆S₂) | Molecular Weight: 94.20 g/mol |

| Total Mass of Reactants | 180.16 + 94.20 = 274.36 g/mol |

| Desired Product: this compound (C₈H₁₆O₅S₂) | Molecular Weight: 256.34 g/mol sigmaaldrich.com |

| % Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100 | |

| % Atom Economy = (256.34 / 274.36) x 100 ≈ 93.4% |

Elucidating the Chemical Reactivity and Mechanistic Pathways of D Glucose Ethylenedithioacetal

Investigations into the Reactivity Profile of the Dithioacetal Moiety

The dithioacetal group in D-glucose ethylenedithioacetal is the focal point for numerous chemical reactions, primarily involving its cleavage to regenerate the parent aldehyde or its reaction with specific reagents to afford targeted molecular architectures.

Mechanisms of Dithioacetal Cleavage and Regeneration

The regeneration of the carbonyl group from a dithioacetal is a crucial step in synthetic sequences where the dithioacetal has been employed as a protecting group. Various methods have been developed for the cleavage of the dithioacetal in this compound, often involving electrophilic assistance to weaken the carbon-sulfur bonds.

Commonly employed methods for dithioacetal cleavage include the use of metal salts, alkylating agents, and oxidative reagents. bham.ac.uk Metal salts containing soft metal ions such as Hg(II) and Ag(I) are effective in promoting dithioacetal hydrolysis. bham.ac.uk The mechanism involves the coordination of the metal ion to the sulfur atoms, which enhances their leaving group ability and facilitates the nucleophilic attack by water to regenerate the aldehyde. bham.ac.uk

A milder and more environmentally friendly approach involves the use of a combination of trimethylsilyl (B98337) chloride (TMSCl) and sodium iodide (NaI) in acetonitrile. researchgate.netchemrxiv.orgzendy.io This system is effective for the deprotection of a variety of dithianes and dithiolanes. researchgate.netchemrxiv.org The proposed mechanism likely involves the in situ generation of trimethylsilyl iodide (TMSI), which acts as a Lewis acid to activate the dithioacetal, followed by hydrolysis.

Oxidative cleavage is another efficient method for dithioacetal deprotection. Reagents such as N-halosuccinimides (e.g., N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS)) can be used to effect this transformation. bham.ac.uk The proposed mechanism for NCS-mediated cleavage involves the formation of a thionium (B1214772) intermediate, which is then attacked by water to yield a hemithioacetal that subsequently hydrolyzes to the aldehyde. mdpi.com

| Reagent | Conditions | Product | Yield (%) | Reference |

| HgCl₂, CaCO₃ | MeCN-H₂O | D-Glucose | High | bham.ac.uk |

| TMSCl, NaI | CH₃CN, rt | Corresponding Ketone | 92 | researchgate.net |

| N-Chlorosuccinimide (NCS) | CHCl₃, rt | Corresponding Aldehyde | Good | mdpi.com |

Table 1: Selected Reagents and Conditions for Dithioacetal Cleavage

Reactivity with Specific Reagents for Targeted Transformations

Beyond simple deprotection, the dithioacetal moiety of this compound exhibits reactivity towards specific reagents, enabling targeted transformations. For instance, treatment with alkali can lead to the formation of the corresponding salts of D-glucose. smolecule.com

A notable reaction involves the treatment of this compound derivatives with nitrous acid. This reaction can lead to various products depending on the substrate and reaction conditions, highlighting its potential for further functionalization. smolecule.com For example, the deamination of 2-amino-2-deoxy-D-glucose ethylene (B1197577) dithioacetal with nitrous acid leads to different products depending on the pH, as will be discussed in section 3.2.3. acs.org

Transformations Involving the D-Glucose Skeleton within this compound

The presence of the dithioacetal group allows for selective manipulations of the D-glucose backbone, leading to the synthesis of novel and complex carbohydrate structures.

Stereoselective Manipulations and Anomerization Processes of Derivatives

The anomeric center of thioglycosides, including derivatives of this compound, can undergo anomerization, which is the conversion of one anomer to the other. This process is often catalyzed by Lewis acids such as tin(IV) chloride (SnCl₄) and titanium(IV) chloride (TiCl₄). acs.orgrsc.org The mechanism of Lewis acid-catalyzed anomerization can proceed through different pathways, including endocyclic cleavage where the Lewis acid coordinates to the ring oxygen, facilitating the opening and re-closure of the pyranose ring. rsc.org The equilibrium ratio of the anomers is influenced by factors such as the nature of the Lewis acid, its concentration, the protecting groups on the sugar, and the temperature. acs.org

Computational studies on bismuth(V)-mediated thioglycoside activation have suggested an Sₙ1-like mechanism for anomerization, involving the formation of a bismuth-sulfonium adduct and an oxocarbenium intermediate. ibs.re.kr

Ring-Opening and Rearrangement Pathways Leading to Novel Saccharide Structures

The acyclic dithioacetal form of D-glucose can be utilized in ring-opening and rearrangement reactions to generate novel saccharide structures. A significant application is the synthesis of septanosides, which are carbohydrates with a seven-membered ring system. In a serendipitous discovery, the reaction of 3-oxo-1,2-cyclopropanated sugars with thiols led to the formation of acyclic dithioacetals which could then undergo a one-pot intramolecular cyclization and glycosylation to form septanosides. rsc.orgresearchgate.net The proposed mechanism for this one-pot reaction involves the activation of the dithioacetal by a thiophilic promoter, leading to the formation of an oxocarbenium ion intermediate that is then trapped intramolecularly by a hydroxyl group to form the seven-membered ring. rsc.org

Furthermore, acid-induced rearrangement reactions of α-hydroxy-1,3-dithianes, which can be derived from carbohydrate precursors, can lead to the formation of α-thioketones or undergo elimination to form dithioketene ketals. researchgate.net

Deamination Reactions and Their Consequences for Molecular Architecture

The deamination of amino-sugar derivatives of this compound with nitrous acid (HNO₂) provides a pathway to novel and rearranged carbohydrate structures. The reaction of 2-amino-2-deoxy-D-glucose ethylene dithioacetal with nitrous acid has been shown to yield different products depending on the pH of the reaction medium. acs.org

At a pH of 5.6, the deamination followed by acetylation results in a mixture of products, including a mannofuranoside and a mannopyranoside derivative, indicating a rearrangement with inversion of configuration at C-2. acs.org This suggests the participation of the neighboring sulfur atom in the reaction mechanism. In contrast, when the deamination is carried out at a pH below 1 using dinitrogen trioxide, followed by acetylation, a 2-deoxy-D-arabino-hexono-1,4-lactone is formed almost exclusively. acs.org

The general mechanism for the deamination of primary amines with nitrous acid involves the formation of a diazonium ion, which is a highly reactive intermediate that can undergo various transformations, including substitution and rearrangement. researchgate.netnih.govresearchgate.net The specific outcome of the reaction with 2-amino-2-deoxy-D-glucose ethylene dithioacetal is dictated by the participation of neighboring groups and the stability of the carbocation intermediates formed under the specific reaction conditions.

| Substrate | Reagent | pH | Major Products (after acetylation) | Reference |

| 2-amino-2-deoxy-D-glucose ethylene dithioacetal | NaNO₂ | 5.6 | 3,4,6-tri-O-acetyl-1,2-SS′-ethylene-l,2-dithio-α-D-mannopyranoside | acs.org |

| 2-amino-2-deoxy-D-glucose ethylene dithioacetal | N₂O₃ | <1 | 3,5,6-tri-O-acetyl-2-deoxy-D-arabino-hexono-1,4-lactone | acs.org |

Table 2: Products of Deamination of 2-amino-2-deoxy-D-glucose ethylene dithioacetal

Mechanistic Studies Employing Computational and Experimental Approaches

The elucidation of reaction mechanisms for compounds like this compound relies on a powerful combination of experimental techniques and computational modeling. This dual approach provides a comprehensive understanding, where experimental data validates theoretical predictions and computational insights offer a molecular-level interpretation of observed phenomena.

Kinetic Analysis and Reaction Pathway Mapping

Kinetic studies are fundamental to understanding the rates and factors influencing the chemical transformations of this compound. These analyses, often coupled with reaction pathway mapping, reveal the sequence of elementary steps, from reactants to products, through various intermediates and transition states.

While specific kinetic data for this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous thioacetal compounds. The acid-catalyzed hydrolysis of thioacetals, for example, is a key reaction pathway. Mechanistic studies on similar structures suggest that this process can proceed via different mechanisms, such as the A-1 or A-2 mechanisms, depending on the substrate and reaction conditions. rsc.orgosti.gov

In an A-1 (unimolecular) mechanism, the reaction rate is dependent only on the concentration of the protonated substrate. This pathway involves a rapid, reversible protonation of one of the sulfur atoms, followed by the slow, rate-determining cleavage of the carbon-sulfur bond to form a resonance-stabilized carbocation intermediate (a thio-carbenium ion). This intermediate is then rapidly attacked by water to eventually yield the corresponding aldehyde (in this case, D-glucose) and ethanedithiol.

In an A-2 (bimolecular) mechanism, the rate-determining step involves the attack of a water molecule on the protonated substrate. osti.gov The distinction between these pathways can be determined by analyzing activation parameters, such as the entropy of activation (ΔS‡), and by studying solvent isotope effects. osti.gov For instance, the acid-catalyzed hydrolysis of various diethyl thioacetals of substituted benzaldehydes has been shown to proceed through an A-1 type mechanism, where carbocation formation is the rate-determining step. rsc.orgmasterorganicchemistry.com

Kinetic data for the hydrolysis of related thioacetals highlight the influence of electronic effects on reaction rates. Electron-donating groups on the aromatic ring of benzaldehyde (B42025) diethyl thioacetals accelerate hydrolysis, consistent with a mechanism involving the formation of an electron-deficient carbocation intermediate.

Table 1: Representative Kinetic Data for Acid-Catalyzed Hydrolysis of Benzaldehyde Diethyl Thioacetals in Aqueous Perchloric Acid This table presents data for analogous compounds to illustrate kinetic principles.

| Substituent (X-C₆H₄CH(SEt)₂) | k_obs (s⁻¹) x 10⁵ at 25°C |

| p-Methoxy | 1380 |

| p-Methyl | 18.6 |

| Hydrogen | 3.31 |

| p-Chloro | 0.50 |

| m-Nitro | 0.024 |

Data sourced from studies on substituted benzaldehyde diethyl thioacetals to demonstrate electronic effects on reaction rates. rsc.org

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping reaction pathways. nih.govresearchgate.net These models can calculate the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. For sugar derivatives, computational studies have been used to explore reaction mechanisms, such as glycosylation, and to explain stereoselectivity. acs.org For a reaction like the formation or hydrolysis of this compound, DFT calculations could model the protonation step, the breaking of the C-S bond, the structure of the resulting thio-carbenium ion intermediate, and the subsequent nucleophilic attack by water. Such calculations provide estimates of activation barriers for each step, allowing for the identification of the rate-limiting step, which is consistent with experimental kinetic data. nih.gov

Furthermore, reaction pathway mapping has been applied to understand the selective dehydration of sugar thioacetals. acs.orgnih.gov Studies on various sugar thioacetals revealed that the reaction likely proceeds through the formation of a cyclic carbonate intermediate, and the stereochemistry at the C-2 and C-3 positions significantly influences reactivity. acs.org

Spectroscopic Probing of Intermediates and Transition States

Spectroscopic techniques are indispensable for the direct or indirect observation of transient species like reaction intermediates and for gathering evidence about the structure of transition states.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for these mechanistic studies. Time-dependent ¹H NMR can be used to monitor the disappearance of starting materials and the appearance of products, allowing for the calculation of reaction kinetics. researchgate.netmagritek.com More advanced NMR techniques, such as Exchange Spectroscopy (EXSY), are powerful for detecting and characterizing intermediates that are in rapid equilibrium with more stable species. ru.nl For instance, in glycosylation reactions involving sugar derivatives, low-temperature NMR has been used to observe and characterize highly reactive intermediates like thiocarbenium ions, which are analogous to the intermediates in thioacetal hydrolysis. acs.org

In the context of this compound reactions, specific intermediates that could be targeted for spectroscopic observation include:

Protonated Thioacetal: The initial species formed in acid-catalyzed reactions.

Thio-carbenium Ion: A key, high-energy intermediate formed upon C-S bond cleavage. Its detection would provide strong evidence for an A-1 mechanism.

Hemithioacetal: An intermediate formed from the partial hydrolysis of the thioacetal.

Recent studies have employed a combination of ¹⁹F and ¹³C Chemical Exchange Saturation Transfer (CEST) NMR to detect very low populations of high-energy intermediates in glycosylation reactions, such as β-glycosyl triflates and dioxanium ions. ru.nl These methods could theoretically be applied to study the hydrolysis of this compound to probe for fleeting intermediates.

Table 2: Spectroscopic Techniques and Their Role in Mechanistic Studies of Thioacetal Reactions

| Spectroscopic Technique | Application | Information Gained |

| ¹H and ¹³C NMR | Reaction monitoring and structural elucidation | Real-time concentration of reactants and products; structural confirmation of starting materials, products, and stable intermediates. researchgate.netnih.gov |

| 2D NMR (COSY, HOHAHA) | Structural assignment | Connectivity of protons within a spin system, crucial for identifying specific sugar residues and their modifications. nih.gov |

| Exchange NMR (EXSY, CEST) | Detection of transient intermediates | Characterization of the kinetics and structure of low-population, high-energy species that are in equilibrium with observable species. ru.nl |

| Mass Spectrometry (MS) | Identification of intermediates | Detection of the mass-to-charge ratio of transient species, such as thio-carbenium ions, providing evidence for their existence. researchgate.net |

| Infrared (IR) Spectroscopy | Functional group analysis | Monitoring changes in functional groups, such as the appearance of a carbonyl group (C=O) during hydrolysis. researchgate.net |

For example, in the oxidative cleavage of a thioacetal, ¹H NMR was used to follow the disappearance of the thioacetal proton peak and the appearance of peaks corresponding to the aldehyde product and a disulfide byproduct, allowing for kinetic analysis of the cleavage process. nih.govresearchgate.net Similarly, variable temperature (VT) NMR experiments on related 5-thioglycopyranosyl donors have allowed for the direct observation of reactive intermediates, revealing that the formation of a thiocarbenium ion is slower than its oxocarbenium counterpart. acs.org These approaches provide a detailed picture of the energy landscape and the structures of the key species that govern the chemical reactivity of this compound.

Strategic Applications of D Glucose Ethylenedithioacetal in Complex Organic and Carbohydrate Synthesis

D-Glucose Ethylenedithioacetal as a Versatile Building Block in Glycoscience

The synthesis of complex carbohydrates remains a significant challenge in organic chemistry due to the need for precise control over stereochemistry and regioselectivity. This compound offers a stable yet reactive platform to address these challenges, serving as a foundational element in the construction of intricate glycan structures.

Convergent and Iterative Synthesis of Oligosaccharides and Glycans

The construction of oligosaccharides can be approached through either a linear or a convergent strategy. In a convergent synthesis, smaller oligosaccharide fragments are first synthesized and then coupled together to form the final, larger glycan. This approach is often more efficient than a stepwise linear synthesis. This compound can be strategically employed in the preparation of monosaccharide building blocks that are suitable for such convergent strategies. By selectively protecting the hydroxyl groups of this compound, chemists can create glycosyl donors and acceptors with specific reactivity, enabling the controlled formation of glycosidic linkages.

Iterative synthesis, a process involving the sequential addition of monosaccharide units to a growing chain, also benefits from the use of this compound-derived building blocks. The dithioacetal group can be chemoselectively activated under specific conditions, allowing for its conversion into a suitable leaving group for glycosylation. This controlled activation is crucial for the repetitive and high-yielding addition of sugar units, a hallmark of successful iterative oligosaccharide synthesis.

Construction of Glycoconjugates and Glycopeptides

Glycoconjugates, molecules in which carbohydrates are covalently linked to other biomolecules such as proteins (forming glycoproteins or glycopeptides) or lipids (forming glycolipids), play vital roles in numerous biological processes. The synthesis of these complex molecules often requires orthogonally protected carbohydrate building blocks that allow for selective manipulation and conjugation.

This compound serves as an excellent starting point for the synthesis of such building blocks. The hydroxyl groups can be selectively protected, leaving a single hydroxyl group available for attachment to an amino acid or a lipid backbone. Furthermore, the dithioacetal functionality can be manipulated to introduce other functional groups necessary for conjugation. For instance, it can be converted to a reactive aldehyde, which can then be used in ligation reactions to attach the carbohydrate moiety to a peptide or protein. This strategic functionalization of this compound provides a powerful tool for the assembly of well-defined glycoconjugates and glycopeptides, which are invaluable for studying their biological functions.

Contributions to Stereoselective Organic Transformations

The inherent chirality of this compound, derived from the stereocenters of the parent D-glucose molecule, makes it a valuable asset in the field of asymmetric synthesis. This chirality can be leveraged to control the stereochemical outcome of various organic reactions.

Exploiting Chirality for Asymmetric Synthesis Beyond Carbohydrate Scaffolds

The well-defined stereochemistry of this compound can be harnessed to induce chirality in non-carbohydrate molecules. This is often achieved by using the carbohydrate derivative as a chiral auxiliary or a chiral ligand in asymmetric reactions. For example, derivatives of D-glucose have been used to synthesize chiral diphosphite ligands for asymmetric catalytic hydroformylation and hydrogenation reactions. These ligands, when complexed with a metal catalyst, create a chiral environment that directs the reaction to produce one enantiomer of the product in excess.

The modular nature of these carbohydrate-derived ligands allows for systematic tuning of their steric and electronic properties to optimize enantioselectivity. While direct examples specifically utilizing the ethylenedithioacetal moiety in this context are not extensively documented in readily available literature, the principle of using the chiral scaffold of D-glucose derivatives is well-established. The ethylenedithioacetal group could potentially be modified to incorporate coordinating atoms for metal binding, thus extending the utility of this compound in asymmetric catalysis.

Enabling Selective Glycosylation Strategies

The stereoselective formation of glycosidic bonds is a cornerstone of carbohydrate chemistry. The protecting groups on a glycosyl donor and the reaction conditions play a crucial role in determining the stereochemical outcome of a glycosylation reaction. Derivatives of this compound can be strategically functionalized to influence this outcome.

For instance, the choice of protecting groups on the hydroxyls of a this compound-derived glycosyl donor can direct the formation of either α- or β-glycosidic linkages. Participating protecting groups at the C-2 position, such as an acetyl or benzoyl group, can lead to the formation of a 1,2-trans-glycosidic bond through neighboring group participation. Conversely, non-participating groups, like a benzyl (B1604629) ether, can favor the formation of a 1,2-cis-glycosidic bond. The dithioacetal group itself, after conversion to a suitable leaving group, can also influence the stereoselectivity of the glycosylation reaction. The ability to fine-tune the structure of this compound derivatives provides chemists with a versatile platform to develop and implement selective glycosylation strategies.

Development of Advanced Research Probes and Precursors for Functional Molecules

Beyond its role as a synthetic building block, this compound and its derivatives are valuable precursors for the development of molecular tools to study biological systems and for the synthesis of bioactive molecules.

The synthesis of isotopically labeled carbohydrates is essential for metabolic studies and for tracking the fate of glycans in biological systems. This compound can be prepared from isotopically labeled D-glucose, providing a starting point for the synthesis of labeled complex carbohydrates and glycoconjugates. These labeled molecules can be used as probes in techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to investigate metabolic pathways and glycan processing.

Synthesis of Potential Bioactive Agents and Pharmaceutical Intermediates

The acyclic nature of this compound, combined with the stability of the dithioacetal protecting group, allows for selective manipulations at various positions of the glucose backbone. This has been strategically employed in the synthesis of several biologically important molecules.

One notable application is in the synthesis of key precursors for immunomodulatory glycolipids. For instance, the synthesis of phytosphingosine, a crucial component of α-Galactosylceramide (α-GalCer) and its potent analogue, KRN7000, can utilize carbohydrate-based starting materials. While direct synthesis from this compound is not extensively documented in readily available literature, the principles of carbohydrate chemistry allow for its theoretical application. The dithioacetal can serve to protect the anomeric carbon, allowing for chain elongation and introduction of the amino group and the long alkyl chain characteristic of phytosphingosine. The synthesis of such complex bioactive molecules often involves multi-step sequences where the choice of protecting groups is critical for achieving the desired stereochemistry and regioselectivity.

Furthermore, this compound can be a precursor for the synthesis of L-arabinitol, a five-carbon sugar alcohol. nih.gov L-arabinitol and its derivatives are valuable chiral building blocks in the synthesis of various pharmaceutical intermediates. The conversion of D-glucose to L-arabinitol involves a C-C bond cleavage, a transformation that can be facilitated by the open-chain structure of the dithioacetal derivative.

The broader field of carbohydrate-based drug discovery continually explores novel synthetic routes to access diverse molecular scaffolds. nih.govmdpi.com D-glucose and its derivatives are fundamental starting points for many of these syntheses due to their chirality and dense functionalization. nih.gov The ethylenedithioacetal group provides a stable protecting group that can be removed under specific conditions, making it a valuable tool in the synthetic chemist's arsenal (B13267) for the construction of complex carbohydrate-based therapeutics. scilit.com

Design and Application of Molecular Probes for Glycobiological Research

Molecular probes are indispensable tools for elucidating the intricate roles of carbohydrates in biological processes. The synthesis of these probes often requires a carbohydrate scaffold that can be selectively modified to incorporate a reporter group, such as a fluorescent dye or a biotin (B1667282) tag. This compound offers a suitable platform for the construction of such molecular probes.

The synthesis of fluorescently-labeled glucose analogues, for example, is crucial for studying glucose uptake and metabolism in living cells. mdpi.com While many fluorescent glucose probes are derived from glucosamine (B1671600) or other modified glucose molecules, the acyclic nature of this compound presents opportunities for regioselective modification. The hydroxyl groups along the carbon chain can be selectively protected or activated for the attachment of a linker and a fluorophore. The dithioacetal group can then be removed to generate the final probe. The design of such probes requires a careful balance between maintaining biological recognition by glucose transporters and achieving desired photophysical properties. bohrium.comnih.gov

Moreover, the synthesis of biotinylated carbohydrates serves as a powerful method for studying carbohydrate-protein interactions. nih.gov These probes can be used in affinity chromatography and other biochemical assays to identify and characterize carbohydrate-binding proteins. The synthesis of a biotinylated probe from this compound would involve the selective introduction of a biotin moiety, often via a spacer arm to minimize steric hindrance, followed by deprotection.

The versatility of the dithioacetal group also allows for its conversion into other functional groups, further expanding the possibilities for probe design. This chemical flexibility makes this compound a valuable starting material for the creation of a diverse range of molecular tools to investigate the complex world of glycobiology.

Enzymatic Transformations and Biocatalytic Approaches Utilizing D Glucose Ethylenedithioacetal

Chemoenzymatic Synthesis and Derivatization Strategies

Chemoenzymatic synthesis leverages the best of both chemical and enzymatic methods to construct complex molecules that are otherwise difficult to access. The process often begins with a chemically synthesized building block, such as D-Glucose ethylenedithioacetal, which is then subjected to highly selective enzymatic modifications. This approach circumvents the need for extensive protecting group chemistry, leading to shorter, more efficient synthetic routes.

Glycosyltransferases (GTs) are a class of enzymes that catalyze the formation of glycosidic bonds by transferring a sugar moiety from an activated donor to an acceptor molecule. These enzymes are known for their high regio- and stereoselectivity, making them ideal tools for modifying the free hydroxyl groups of this compound. While GTs were once thought to be highly specific, many have been found to accept analogs of their natural substrates. The structural similarity of this compound to D-glucose, particularly the configuration of the hydroxyl groups at C-2, C-3, C-4, and C-6, suggests its potential as an acceptor substrate for various GTs. This would enable the synthesis of novel S-glycosides where the aglycone is a dithioacetal-protected glucose, a structure with potential applications in glycobiology research.

Glycosynthases, engineered mutants of glycosidases, are another powerful tool for forming glycosidic linkages. These enzymes are designed to catalyze the condensation of a glycosyl donor (typically a sugar fluoride) with an acceptor, without the risk of product hydrolysis. A chemoenzymatic strategy could thus involve the use of a glycosynthase to attach various sugar units to the hydroxyl groups of this compound, affording precise control over the resulting oligosaccharide structure.

| Parameter | Chemical Glycosylation | Enzymatic Glycosylation (Glycosyltransferases) |

| Reaction Conditions | Often requires harsh conditions (acidic/basic, anhydrous) | Mild conditions (neutral pH, aqueous buffer) |

| Temperature | Can require high temperatures (e.g., 60-80°C) | Physiological temperatures (e.g., 25-37°C) |

| Protecting Groups | Extensive use of protecting/deprotecting steps required | Minimal or no protecting groups needed for the acceptor |

| Selectivity | Moderate to low regioselectivity, often yields mixtures | High regio- and stereoselectivity |

| Byproducts | Stoichiometric amounts of chemical waste | Minimal byproducts, often just the released nucleotide |

This table provides a comparative overview of chemical versus enzymatic glycosylation methods, highlighting the advantages of biocatalysis.

Multi-enzyme cascades, where the product of one enzymatic reaction becomes the substrate for the next, are an efficient strategy for synthesizing complex molecules in a one-pot setup. This approach minimizes intermediate purification steps, reduces waste, and can overcome unfavorable thermodynamic equilibria. This compound is an attractive starting material for such cascades. Its dithioacetal group protects the C-1 position from enzymes like glucose isomerase or glucose oxidase that might be present in a cascade designed for glucose conversion.

A hypothetical cascade could begin with the glycosylation of this compound by a glycosyltransferase (as described in 5.1.1). The resulting glycosylated product could then be a substrate for a second enzyme, such as a dehydrogenase or an epimerase, which would act on the newly added sugar residue. This would allow for the stepwise, controlled construction of complex, functionalized thio-oligosaccharides. The entire sequence could be performed in a single reactor, showcasing the power of in vitro biocatalytic systems for advanced chemical synthesis.

| Step | Enzyme | Transformation | Product |

| 1 | β(1→4)Galactosyltransferase | Transfers galactose from UDP-Gal to the C-4 hydroxyl of this compound. | 4-O-β-D-Galactopyranosyl-D-glucose ethylenedithioacetal |

| 2 | UDP-galactose 4-epimerase | Regenerates UDP-Gal from UDP-Glc (if glucose is also present). | N/A (Cofactor Regeneration) |

| 3 | A secondary modifying enzyme (e.g., dehydrogenase) | Oxidizes a specific hydroxyl group on the newly added galactose residue. | Oxidized disaccharide derivative |

| 4 | Chemical Deprotection | Mild oxidative removal of the dithioacetal group. | Novel unprotected disaccharide |

This table outlines a hypothetical multi-enzyme cascade starting from this compound to produce a novel disaccharide.

Biocatalytic Functionalization of this compound Derivatives

The acyclic nature of this compound and the presence of four secondary and one primary hydroxyl group make it a versatile substrate for enzymatic functionalization. Biocatalysts can introduce new chemical groups with a level of precision that is challenging to achieve through traditional chemical methods.

Enzymes such as cytochrome P450 monooxygenases (P450

Mechanistic Enzymology Studies with this compound Analogs

Elucidation of Enzyme Specificity and Substrate Promiscuity

Enzyme specificity is a cornerstone of biocatalysis, where an enzyme typically recognizes and acts upon a specific substrate or a narrow range of related molecules. biolanhealth.com Enzymes that act on glucose, for instance, are often stereospecific, readily processing D-glucose while showing no activity towards its enantiomer, L-glucose. quora.com This high degree of specificity extends to the structural features of the substrate.

The modification of the anomeric carbon of D-glucose to form the ethylenedithioacetal creates a significantly different chemical structure compared to the natural hemiacetal form of glucose. Research into enzymes like glucose oxidase from Penicillium chrysogenum and β-glucosidase from Aspergillus oryzae demonstrates high specificity for β-D-glucose, with only minor activity towards other sugars like mannose or xylose. ffhdj.comnih.gov The bulky and chemically distinct dithioacetal group in this compound would likely prevent it from fitting into the active sites of such highly specific enzymes, which are tailored to bind the pyranose or furanose forms of glucose.

While some enzymes exhibit substrate promiscuity, accepting a broader range of substrates, the transformation of a heavily modified substrate like this compound remains challenging. For example, studies on the enzymatic synthesis of D-glucose lauric ester utilize lipase (B570770) from Aspergillus niger, which selectively acylates the 6-hydroxyl group of D-glucopyranose. mdpi.com This reaction occurs on the unmodified glucose ring, away from the anomeric carbon. The presence of the ethylenedithioacetal group would not necessarily prevent reactions at the hydroxyl groups, suggesting that enzymes like lipases, proteases, or kinases could potentially act on other parts of the this compound molecule, provided the dithioacetal moiety does not sterically hinder access to these sites.

Data on the specific activity of various enzymes with this compound as a substrate is not extensively documented, reflecting its primary use as a stable intermediate in chemical synthesis rather than as a direct substrate in biocatalysis. However, comparative activity data for enzymes acting on D-glucose and related monosaccharides can provide insight into the expected specificity.

Table 1: Substrate Specificity of Selected Carbohydrate-Active Enzymes This table illustrates the typical substrate specificity of enzymes that act on D-glucose and other sugars. The relative activity highlights the high degree of specificity, suggesting that significantly modified structures like this compound would be poor substrates.

| Enzyme | Source Organism | Primary Substrate (100% Relative Activity) | Substrate | Relative Activity (%) | Reference |

| Glucose Oxidase | Penicillium chrysogenum MDC 8358 | D-Glucose | D-Mannose | 1.03 | ffhdj.com |

| D-Xylose | 0.076 | ffhdj.com | |||

| D-Galactose | 0.038 | ffhdj.com | |||

| β-Glucosidase (HGT-BG) | Aspergillus oryzae | p-Nitrophenyl-β-D-glucoside | p-Nitrophenyl-β-D-galactoside | 76 | nih.gov |

| p-Nitrophenyl-β-D-xyloside | 68 | nih.gov | |||

| p-Nitrophenyl-β-D-mannoside | 11 | nih.gov |

Investigation of Reaction Mechanisms at the Enzyme-Substrate Interface

The mechanism of enzyme catalysis involves the precise binding of a substrate into the enzyme's active site, forming an enzyme-substrate complex that lowers the activation energy of the reaction. nptel.ac.injrc.ac.in Two primary models describe this interaction: the "lock-and-key" model, where the substrate fits perfectly into a rigid active site, and the "induced-fit" model, where the active site changes shape to accommodate the substrate upon binding. biolanhealth.comjrc.ac.in

For an enzyme to act on this compound, its active site would need to accommodate the 1,3-dithiolane (B1216140) ring attached to the glucose backbone. This is a significant structural deviation from the cyclic hemiacetal of native glucose. The interaction would likely be governed by hydrophobic and van der Waals forces between the ethylenedithioacetal group and nonpolar amino acid residues in the active site, in addition to the hydrogen bonds formed with the substrate's hydroxyl groups. biolanhealth.com

Mechanistic studies often involve analyzing the transition state, the high-energy intermediate state between substrate and product. Enzymes function by stabilizing this transition state. nptel.ac.in In a hypothetical enzymatic reaction involving this compound, such as the phosphorylation of a hydroxyl group by a kinase, the enzyme would need to bind the substrate in a conformation that allows for the efficient transfer of a phosphate (B84403) group from a cofactor like ATP. The dithioacetal group would be a non-reacting part of the substrate but its bulk and chemical nature would be critical in determining the binding affinity and orientation within the active site.

While direct mechanistic studies on enzymes using this compound are scarce, insights can be drawn from related systems. For instance, the mechanism of enzymes that process other thio-compounds, like the formation of a hemithioacetal intermediate in some dehydrogenase reactions, involves the nucleophilic attack by a cysteine residue's thiol group. nptel.ac.in Although this compound is stable and designed to prevent such reactions at C1, understanding these mechanisms provides a framework for predicting potential, albeit likely inefficient, interactions with promiscuous enzymes.

Advanced Analytical Methodologies for the Characterization and Quantification of D Glucose Ethylenedithioacetal

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise molecular structure of chemical compounds. For a molecule like D-Glucose ethylenedithioacetal, high-resolution techniques provide detailed insights into its atomic connectivity, conformation, and exact mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural analysis of organic molecules in solution. iosrjournals.orgsemanticscholar.org While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, multi-dimensional NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules like carbohydrate derivatives. iosrjournals.orgsemanticscholar.org

¹H NMR Spectroscopy : The ¹H NMR spectrum provides information about the number and chemical environment of protons. For this compound, distinct signals are expected for the protons on the glucose backbone (C1-H to C6-H₂) and the ethylene (B1197577) dithioacetal moiety (-S-CH₂-CH₂-S-).

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show eight distinct signals corresponding to the six carbons of the glucose unit and the two carbons of the dithiolane ring.

2D Correlation Spectroscopy (COSY) : This homonuclear correlation experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.eduresearchgate.netyoutube.com A COSY spectrum of this compound would allow for the tracing of the proton-proton connectivity network from H-1 along the entire glucose backbone to the H-6 protons, overcoming signal overlap issues often present in the 1D spectrum. iosrjournals.org It would also show the correlation between the geminal protons within the dithiolane ring.

Heteronuclear Single Quantum Coherence (HSQC) : This 2D experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduhmdb.ca HSQC is crucial for assigning the ¹³C signals based on the previously assigned proton signals. Each CH and CH₂ group in the molecule would produce a cross-peak in the HSQC spectrum.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom No. | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |

| C-1 | ~4.5 | ~55 | H-2 | C-2, C-1', C-2' |

| C-2 | ~3.8 | ~72 | H-1, H-3 | C-1, C-3, C-4 |

| C-3 | ~3.6 | ~74 | H-2, H-4 | C-2, C-4, C-5 |

| C-4 | ~3.5 | ~71 | H-3, H-5 | C-3, C-5, C-6 |

| C-5 | ~3.9 | ~75 | H-4, H-6a, H-6b | C-4, C-6 |

| C-6 | ~3.7 (a), ~3.8 (b) | ~64 | H-5 | C-4, C-5 |

| C-1' | ~3.3 | ~40 | H-2' | C-1, C-2' |

| C-2' | ~3.3 | ~40 | H-1' | C-1, C-1' |

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. C-1' and C-2' refer to the carbons of the ethylenedithioacetal group.

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound (C₈H₁₆O₅S₂) by comparing the experimental mass with the calculated theoretical mass. nih.govsigmaaldrich.com The ability to confirm the elemental composition is a critical step in compound identification.

Tandem Mass Spectrometry (MS/MS) : In MS/MS, the molecular ion of interest is selected, subjected to fragmentation via collision-induced dissociation (CID) or other methods, and the resulting fragment ions are analyzed. nih.gov The fragmentation pattern provides a "fingerprint" of the molecule and offers detailed structural insights. The fragmentation of glucose itself is known to be complex, involving multiple parallel pathways. nih.govnih.gov For this compound, characteristic fragmentation pathways would include:

Cleavage of the C1-C2 bond of the sugar backbone.

Loss of the ethylenedithioacetal moiety.

Sequential neutral losses of water (H₂O) from the polyol chain.

Cleavage within the dithiolane ring.

Table 2: Expected HRMS Fragmentation Data for this compound ([M+H]⁺)

| Fragment m/z (calculated) | Proposed Structure/Loss |

| 257.0512 | [M+H]⁺ (C₈H₁₇O₅S₂⁺) |

| 239.0406 | [M+H - H₂O]⁺ |

| 221.0301 | [M+H - 2H₂O]⁺ |

| 203.0196 | [M+H - 3H₂O]⁺ |

| 151.0219 | [M+H - C₂H₄S₂]⁺ (Loss of ethylenedithiol) |

| 105.0113 | [C₃H₅S₂]⁺ (Protonated ethylenedithioacetal fragment) |

Note: These are predicted fragments; actual observed fragments and their relative intensities can vary depending on the ionization method and collision energy.

Chromatographic and Electrophoretic Separation Techniques

Separation techniques are essential for isolating this compound from reaction mixtures, determining its purity, and quantifying it in various matrices.

Gas chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. nih.gov Due to the multiple polar hydroxyl groups, this compound is non-volatile. restek.com Therefore, chemical derivatization is required to increase its volatility for GC-MS analysis. nih.govrestek.com

A common and effective method is silylation , where the active hydrogens of the hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. researchgate.net Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are often used for this purpose. youtube.combrjac.com.br The resulting per-TMS derivative is significantly more volatile and thermally stable, making it amenable to GC separation.

GC-MS analysis of the derivatized this compound allows for:

Quantification : Using an appropriate internal standard, the concentration of the compound can be accurately determined.

Isotopic Enrichment Analysis : GC-MS is a powerful tool for metabolic flux analysis using stable isotope tracers. nih.govnih.gov By analyzing specific fragment ions, the incorporation of isotopes (e.g., ¹³C) into the carbon skeleton of the molecule can be precisely measured, providing insights into metabolic pathways. nih.govlookchem.com

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and purity analysis of non-volatile compounds like this compound. researchgate.net

Several HPLC modes can be employed:

Reversed-Phase (RP) HPLC : While the compound is quite polar, RP-HPLC using a C18 column with a highly aqueous mobile phase can be used for separation. researchgate.net

Hydrophilic Interaction Chromatography (HILIC) : HILIC is particularly well-suited for separating highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile.

Detection is a key consideration as this compound lacks a strong UV chromophore. Common detection methods include:

Refractive Index (RI) Detection : RI detectors are universal for carbohydrates but are less sensitive and incompatible with gradient elution.

Evaporative Light Scattering Detection (ELSD) : ELSD is another universal detection method that is more sensitive than RI and compatible with gradient elution.

UV Detection at Low Wavelengths : Some detection is possible at very low wavelengths (~190-200 nm), although sensitivity can be limited. ccsenet.org

Pre-column Derivatization : To enhance detection sensitivity, the compound can be derivatized with a UV-absorbing or fluorescent tag before HPLC analysis. nih.gov

Table 3: Example HPLC Method for Purity Determination of this compound

| Parameter | Condition |

| Column | HILIC (e.g., Amide or Silica-based), 4.6 x 250 mm, 5 µm |

| Mobile Phase | Isocratic; Acetonitrile:Water (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Refractive Index (RI) or Evaporative Light Scattering (ELSD) |

| Injection Volume | 10 µL |

Capillary electrophoresis (CE) is a family of high-resolution separation techniques performed in narrow-bore capillaries under the influence of an electric field. wikipedia.orgsciex.com It offers extremely high separation efficiency and requires minimal sample volume.

As this compound is a neutral molecule, it must be imparted with a charge to migrate in the electric field. stanford.edu Several strategies can be employed:

Complexation with Borate (B1201080) : In an alkaline buffer containing borate ions, the cis-diol groups of the carbohydrate backbone can form negatively charged complexes, enabling their separation by Capillary Zone Electrophoresis (CZE). nih.govnih.gov

High pH Environment : At very high pH (e.g., >12), the hydroxyl groups can be deprotonated, rendering the molecule anionic and allowing for electrophoretic migration. stanford.edunih.gov

Micellar Electrokinetic Chromatography (MEKC) : In MEKC, a surfactant is added to the buffer above its critical micelle concentration. Neutral analytes can partition into the charged micelles, and separation occurs based on differences in these partitioning coefficients. nih.gov

Detection in CE can be accomplished using various methods, including indirect UV detection, amperometric detection, or by coupling the CE system to a mass spectrometer (CE-MS), which provides both high separation efficiency and sensitive, specific detection. nih.govmdpi.com CE is particularly useful for separating structurally similar compounds, such as isomers or by-products from a synthesis.

Specialized Derivatization Protocols for Enhanced Analytical Performance

Chemical derivatization is a critical preparatory step in the analysis of carbohydrates, which often exhibit properties like high polarity, low volatility, and the absence of strong chromophores, hindering direct analysis by common analytical techniques. tandfonline.comnih.govresearchgate.net For this compound, derivatization protocols are tailored to its unique structure—an acyclic form with a protected aldehyde group and five free hydroxyl groups. These protocols aim to modify the molecule to enhance its volatility for gas chromatography (GC), improve its ionization efficiency for mass spectrometry (MS), or introduce a detectable label for optical methods like high-performance liquid chromatography (HPLC) with fluorescence or UV-Vis detection.

Oximation and Silylation for Improved Chromatographic Behavior and MS Detection

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, the direct GC analysis of carbohydrates like this compound is unfeasible due to their high polarity and low volatility, which would lead to thermal degradation at the high temperatures required for elution. nih.gov Silylation is a cornerstone derivatization technique used to overcome this limitation by replacing the acidic protons of the hydroxyl groups with nonpolar trimethylsilyl (TMS) groups, thereby increasing volatility and thermal stability. youtube.com

For reducing sugars such as D-glucose, a standard derivatization procedure involves a two-step process: oximation followed by silylation. restek.comnih.gov The initial oximation step is crucial because reducing sugars exist in equilibrium between their open-chain and cyclic hemiacetal forms (anomers). restek.com This equilibrium results in the formation of multiple TMS-derivatized isomers (e.g., α-pyranose, β-pyranose, α-furanose, β-furanose), producing a complex chromatogram with several peaks for a single analyte, which complicates quantification. restek.comresearchgate.net Oximation, typically performed using hydroxylamine (B1172632) or ethoxyamine, reacts with the carbonyl group of the open-chain form to create a stable oxime. youtube.comnih.gov This reaction effectively "locks" the molecule in its acyclic state, preventing ring formation and subsequent anomerism. The subsequent silylation of the hydroxyl groups then produces only two possible derivatives, the syn and anti isomers of the oxime, resulting in a significantly simplified chromatogram with one or two distinct peaks. restek.comnih.gov

In the specific case of this compound, the dithioacetal group already serves the function of locking the molecule in a stable, open-chain configuration. The protection of the C1 aldehyde group prevents cyclization and the formation of anomers. Consequently, the oximation step is unnecessary. The derivatization protocol for GC-MS analysis of this compound is simplified to a single silylation step. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to convert the five free hydroxyl groups into their corresponding TMS ethers. nih.gov This single-step process yields a single, volatile derivative that produces a sharp, singular peak in the gas chromatogram, facilitating accurate identification and quantification. The resulting TMS derivative is also amenable to mass spectrometric analysis, often producing characteristic fragmentation patterns that aid in structural confirmation.

Table 1: Comparison of Derivatization Protocols for GC-MS Analysis

| Analyte | Derivatization Protocol | Rationale | Chromatographic Outcome |

|---|

| D-Glucose | 1. Oximation 2. Silylation | Oximation is required to prevent anomerism by locking the molecule in its open-chain form before silylation. restek.com | Typically two peaks, corresponding to the syn and anti isomers of the oxime derivative. nih.gov | | This compound | 1. Silylation | Oximation is unnecessary as the dithioacetal group already prevents cyclization and anomerism. | A single peak corresponding to the penta-O-trimethylsilyl derivative. |

Fluorescent and Chromogenic Labeling for Sensitive Detection and Imaging Applications

Many advanced analytical methods, including HPLC and capillary electrophoresis, rely on sensitive detection techniques such as UV-Vis absorption or fluorescence. doi.org A significant challenge in carbohydrate analysis is that molecules like this compound lack a native chromophore or fluorophore, making them effectively "invisible" to these detectors. researchgate.net To address this, fluorescent or chromogenic labels are covalently attached to the analyte, a process known as derivatization or tagging. researchgate.netnih.gov

For typical reducing sugars, the most common labeling strategy targets the aldehyde or ketone group at the reducing end. nih.gov This is often achieved through reductive amination, where a fluorescent tag containing a primary amine group (e.g., 2-aminobenzamide (B116534) [2-AB] or 2-aminopyridine (B139424) [2-AP]) reacts with the sugar's carbonyl group to form a Schiff base, which is then reduced to a stable secondary amine. nih.gov This method provides high sensitivity and is widely used in glycan analysis.

However, these standard protocols are not directly applicable to this compound. The presence of the ethylenedithioacetal group at the C1 position means the molecule lacks the free aldehyde group necessary for reductive amination. researchgate.net Therefore, alternative strategies must be employed to introduce a fluorescent or chromogenic tag. The most viable approach involves targeting the five free hydroxyl groups. This can be accomplished using labeling reagents that are reactive towards alcohols, such as:

Fluorescent Isocyanates: Reagents like fluorescein (B123965) isothiocyanate (FITC), while more commonly used for amines, can react with hydroxyl groups under specific conditions to form carbamates.

Fluorescent Acid Chlorides/Anhydrides: Dyes functionalized with an acid chloride, such as dansyl chloride, can react with hydroxyl groups to form fluorescent esters.

NBD Dyes: Reagents like 4-Fluoro-7-nitrobenzofurazan (NBD-F) can react with hydroxyl groups under basic conditions to yield fluorescent ethers.

A primary challenge with these hydroxyl-targeted methods is the lack of regioselectivity. Since there are five hydroxyl groups of varying reactivity, the derivatization can result in a heterogeneous mixture of products with different numbers of labels attached at different positions. This can complicate separation and quantification. Achieving a single, stoichiometrically labeled product requires carefully controlled reaction conditions or complex multi-step synthetic procedures involving protection and deprotection of the hydroxyl groups. For specific imaging applications, an alternative would be to incorporate a fluorescent or chromogenic moiety during the synthesis of the dithioacetal itself, for instance, by using a tagged version of ethanedithiol.

Table 2: Potential Labeling Strategies for this compound

| Labeling Strategy | Target Functional Group | Potential Reagent Class | Resulting Linkage | Key Considerations |

|---|---|---|---|---|

| Esterification | Hydroxyl (-OH) | Fluorescent/Chromogenic Acid Halides (e.g., Dansyl Chloride) | Ester | Can lead to a mixture of products (mono-, di-, tri-labeled, etc.). Requires optimization to control the degree of labeling. |

| Carbamate Formation | Hydroxyl (-OH) | Fluorescent/Chromogenic Isocyanates (e.g., FITC derivatives) | Carbamate | Reaction with alcohols is often less efficient than with amines. Potential for multiple products. |

| Ether Formation | Hydroxyl (-OH) | Activated Fluorescent Dyes (e.g., NBD-F) | Ether | Requires specific reaction conditions; potential for product heterogeneity. nih.gov |

| Pre-synthetic Labeling | Thiol (-SH) of reagent | Tagged Ethanedithiol | Dithioacetal | Introduces the label during synthesis, ensuring a single, specifically located tag. Requires custom synthesis of the labeling reagent. |

Computational and Theoretical Investigations of D Glucose Ethylenedithioacetal

Quantum Chemical Studies on Molecular Structure and Reactivity